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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the safety profile of the novel antimalarial candidate (Rac)-ACT-
451840 against other emerging antimalarial agents. This document synthesizes preclinical and

clinical data to offer an objective overview of the compound's performance.

(Rac)-ACT-451840, a novel antimalarial compound, has demonstrated a generally favorable

safety profile in both preclinical and early clinical studies. This guide offers a detailed

comparison with other contemporary antimalarials in clinical development, including

cipargamin, ganaplacide, and M5717, to provide a comprehensive understanding of its relative

safety.

Comparative Analysis of Adverse Events
The safety profiles of (Rac)-ACT-451840 and its comparators have been evaluated in Phase I

and Phase II clinical trials. The following table summarizes the incidence of treatment-emergent

adverse events (TEAEs) observed in these studies.
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Adverse Event
Category

(Rac)-ACT-
451840 (Phase
I)

Cipargamin
(Phase II)

Ganaplacide
(Phase II)

M5717 (Phase
I)

Most Common

AEs

Headache,

Nausea,

Vomiting

Headache,

Dizziness,

Nausea, Semen

discoloration

Headache,

Malaria

Oral

hypoesthesia,

Blurred vision

Incidence of

Most Common

AEs

2/30 subjects in

the 50mg dose

group reported

AEs

Not specified
Headache: 14% -

28%[1][2]

Dose-dependent

increase, all

subjects at

1800mg and

2100mg doses

reported AEs[3]

Serious Adverse

Events (SAEs)

No SAEs

reported

Transient,

asymptomatic

liver function test

(LFT) elevations

(Grade 2-3) in

some patients[4]

[5][6][7]

No drug-related

SAEs reported[8]

No SAEs

reported[3]

Discontinuation

due to AEs

No

discontinuations

reported

Study terminated

early in one trial

due to LFT

abnormalities[7]

Not specified

Dosing

suspended at

highest doses

due to

neurological

AEs[3]

Preclinical Safety Profile
Preclinical safety evaluations of (Rac)-ACT-451840 and comparator compounds were

conducted in compliance with Good Laboratory Practice (GLP) and International Council for

Harmonisation (ICH) guidelines.
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Preclinical
Safety
Assessment

(Rac)-ACT-
451840

Cipargamin Ganaplacide M5717

Species Rat, Dog Rat, Dog Not specified Not specified

Key Findings

Good safety

profile with no

effects on central

nervous,

respiratory, or

cardiovascular

systems at high

doses. No

genotoxicity

observed.[8][9]

No adverse

events or

histopathological

findings at doses

10-20 times the

efficacious

concentration in

rats.[7]

Safety profile

comparable to

the reference

compound.[10]

Acceptable

safety profile

predicted in

humans.

Experimental Protocols
Preclinical Toxicology Studies
Standard preclinical toxicology programs for novel antimalarial drugs are designed to identify

potential target organs for toxicity, establish a safe starting dose for human trials, and identify

parameters for clinical monitoring. These programs typically adhere to ICH guidelines S6(R1)

and M3(R2) and involve studies in at least two mammalian species (one rodent and one non-

rodent).

Single-Dose and Repeat-Dose Toxicity: These studies evaluate the potential toxicity of the

compound after a single administration and after repeated daily or intermittent dosing over a

specified period (e.g., 28 days). Key assessments include clinical observations, body weight,

food consumption, hematology, clinical chemistry, urinalysis, and histopathological

examination of tissues. For (Rac)-ACT-451840, 4-week toxicology studies were conducted in

rats and dogs.[11]

Safety Pharmacology: These studies investigate the potential undesirable effects of the

compound on vital physiological functions. The core battery of tests typically includes

assessment of the central nervous, cardiovascular, and respiratory systems.
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Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the

compound to induce genetic mutations or chromosomal damage. For (Rac)-ACT-451840,

these included a reverse mutation test, a chromosome aberration study, and an in vivo

micronucleus test.[8]

Reproductive and Developmental Toxicity: These studies evaluate the potential effects of the

compound on fertility, embryonic and fetal development, and pre- and postnatal

development.

Clinical Trial Safety Monitoring
Safety monitoring in clinical trials for antimalarial drugs is a critical component of the study

design, adhering to Good Clinical Practice (GCP) guidelines.

Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, regardless of their

perceived relationship to the study drug. Serious Adverse Events (SAEs) are reported to

regulatory authorities and ethics committees within a specified timeframe. The severity of

AEs is typically graded using a standardized system such as the Common Terminology

Criteria for Adverse Events (CTCAE).

Laboratory Safety Tests: Regular monitoring of hematology, clinical chemistry (including liver

and renal function tests), and urinalysis is conducted to detect any drug-induced

abnormalities. For trials involving cipargamin, there was a particular focus on monitoring liver

function tests due to preclinical signals.[4][5][6][7]

Vital Signs and Electrocardiograms (ECGs): Regular monitoring of vital signs (blood

pressure, heart rate, respiratory rate, and temperature) and ECGs is performed to assess

cardiovascular safety.

Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to

review accumulating safety data and make recommendations regarding the continuation,

modification, or termination of the trial.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and safety assessment processes, the following

diagrams are provided.
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Preclinical Safety Assessment Workflow for (Rac)-ACT-451840
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Preclinical safety assessment workflow for novel antimalarials.
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Proposed Mechanism of Action of Cipargamin

Plasmodium falciparum

Host Erythrocyte

Parasite Cytosol
(Low Na+)

Erythrocyte Cytosol
(High Na+)

Na+ efflux H+ efflux

PfATP4 (Na+/H+ pump) V-type H+-ATPase

Na+ influx (leak) H+ influx

Cipargamin

Inhibition
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Proposed mechanism of action of Cipargamin via PfATP4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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